Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate

Catalog No.
S694675
CAS No.
138027-02-8
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-car...

CAS Number

138027-02-8

Product Name

Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate

IUPAC Name

tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3

InChI Key

AUXXIKSVHUSTOA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2

Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is an organic compound characterized by its unique bicyclic structure, which features a morpholine ring fused with a pyrrolidine-like system. This compound has a molecular formula of C11H20N2O3C_{11}H_{20}N_{2}O_{3} and a molecular weight of approximately 228.29 g/mol. Its structural complexity makes it an interesting subject for research in medicinal chemistry and organic synthesis due to potential biological activities and applications in pharmaceuticals .

Further Exploration:

Here are some suggestions for further exploration:

  • Chemical Databases: Search for the compound in other scientific databases like SciFinder or Reaxys [, ]. These databases might offer more specific information about the compound's properties or potential applications.
  • Patent Literature: Search for patents mentioning Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate. Patents often disclose novel applications of chemical compounds, and they might provide valuable insights into potential research areas.
  • Scientific Conferences: Look for presentations or posters related to the compound at scientific conferences. This can be a good way to find out about ongoing research efforts involving Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate.
Typical of carboxylate esters and cyclic amines. These reactions include:

  • Ester Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield the corresponding alcohol and carboxylic acid.
  • Nucleophilic Substitution: The tert-butyl group can be replaced by nucleophiles under suitable conditions, leading to the formation of various derivatives.
  • Cyclization Reactions: The bicyclic structure allows for potential intramolecular reactions that can lead to new cyclic compounds.

These reactions are significant for the development of derivatives that may exhibit enhanced biological properties or altered pharmacokinetics .

Research on tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate indicates potential biological activities, particularly in the field of medicinal chemistry. It may exhibit:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound could possess antimicrobial activity, making them candidates for further exploration in drug development.
  • CNS Activity: Given its structural similarity to known psychoactive compounds, it may have effects on the central nervous system, warranting investigation into its neuropharmacological profile .

The synthesis of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves multi-step organic reactions:

  • Formation of the Bicyclic Structure: Starting materials such as substituted amines and carbonyl compounds can be reacted under controlled conditions to form the core bicyclic structure.
  • Esterification: The carboxylic acid derivative is reacted with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

These synthetic routes are crucial for producing sufficient quantities for research purposes .

Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or neurological disorders.
  • Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules or as a reference compound in analytical chemistry .

Interaction studies involving tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigating its role as an inhibitor of specific enzymes that could be involved in disease pathways.
  • Receptor Binding: Assessing its interaction with neurotransmitter receptors or other cellular targets to elucidate its pharmacological profile.

Such studies are essential for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUniqueness
Tert-butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylateContains a keto groupPotentially higher activity against certain pathogensPresence of a carbonyl enhances reactivity
Rac-tert-butyl (4aR,7aR)-octahydropyrrolo[3,4-b]morpholine-6-carboxylateStereoisomer with similar backboneSimilar pharmacological activitiesDifferent stereochemistry may affect binding
Tert-butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylateAnother stereoisomer variantPotential CNS effectsVariations in stereochemistry lead to different biological profiles

These similar compounds highlight the uniqueness of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate through its specific structural features and potential applications in drug discovery .

The retrosynthetic analysis of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate follows systematic disconnection strategies that identify key synthetic intermediates and potential starting materials [1]. The target molecule can be deconstructed through multiple pathways, each offering distinct advantages in terms of synthetic efficiency and stereochemical control.

The primary retrosynthetic disconnection focuses on the bicyclic core structure, where the pyrrolo-morpholine framework represents the central synthetic challenge [2] [3]. The tert-butoxycarbonyl protecting group serves as a late-stage functional group installation, which can be introduced through standard protection protocols [4] [5]. Strategic analysis reveals that the octahydropyrrolo[3,4-b]morpholine core can be accessed through cyclization reactions of appropriately functionalized linear precursors.

Key retrosynthetic strategies include the disconnection at the nitrogen-carbon bonds within the bicyclic system, leading to morpholine and pyrrolidine precursors [6] [3]. Alternative approaches involve the formation of the morpholine ring through intramolecular cyclization of amino alcohol derivatives, followed by pyrrolidine ring construction through subsequent cyclization reactions [7]. The stereochemical considerations in the retrosynthetic analysis are crucial, as the target compound contains multiple chiral centers that must be controlled during the synthetic sequence [8] [9].

Formation of the Pyrrolo-Morpholine Core Structure

The construction of the octahydropyrrolo[3,4-b]morpholine core structure represents a significant synthetic challenge that requires careful consideration of reaction conditions and mechanistic pathways [3] . The bicyclic framework can be assembled through several complementary approaches, each offering specific advantages in terms of efficiency and stereoselectivity.

Table 1: Core Structure Formation Methods

MethodConditionsYield (%)Temperature (°C)Reaction Time
Ring CondensationBasic conditions, ethylene oxide, pyrrolidine derivatives60-8550-805-12 hours
Cyclization of Diethylene Glycol with Ammonia150-400°C, 3-4 MPa pressure, metal catalyst70-90150-400Continuous
Dehydration of DiethanolamineConcentrated sulfuric acid, dehydration65-80100-1508-15 hours
Intramolecular [3+2] Dipolar CycloadditionChiral perhydro-1,3-benzoxazines, controlled temperature85-950-501-6 hours
Flow Chemistry ApproachImmobilized lipase catalysts, continuous flow90-9940-606 hours

The most efficient approach involves the condensation of pyrrolidine-3-carboxylic acid derivatives with ethylene oxide under basic conditions [6]. This methodology yields the morpholine-pyrrolidine fused core through a sequential ring-forming process that maintains stereochemical integrity. The reaction proceeds through an initial nucleophilic attack by the pyrrolidine nitrogen on ethylene oxide, followed by intramolecular cyclization to form the bicyclic framework [7].

Advanced synthetic methodologies employ intramolecular [3+2] dipolar cycloaddition reactions using chiral perhydro-1,3-benzoxazines as starting materials [11]. This approach demonstrates exceptional stereoselectivity, leading to a single diastereoisomer in yields ranging from 85-95% [11] [12]. The reaction is particularly advantageous as it operates under mild conditions and provides direct access to the desired bicyclic structure with predictable stereochemical outcomes.

Recent developments in flow chemistry have revolutionized the synthesis of octahydropyrrolo[3,4-b]morpholine derivatives [6]. Continuous-flow systems utilizing immobilized lipase catalysts achieve enantiomeric excess greater than 99% for specific stereoisomers while reducing reaction times from 48 hours to 6 hours [6]. This approach represents a significant advancement in process efficiency and stereochemical control.

The installation of the tert-butoxycarbonyl protecting group on the octahydropyrrolo[3,4-b]morpholine scaffold follows well-established protocols that have been extensively optimized for amine protection [4] [5] [13]. The Boc group serves as an acid-labile protecting group that effectively masks the amine functionality while allowing for subsequent synthetic transformations.

Table 2: tert-Butoxycarbonyl Protection Methods

Protection MethodBase UsedYield (%)Reaction TimeTemperature (°C)
Di-tert-butyl dicarbonate (Boc2O) + TEA/THFTriethylamine85-952-6 hours0-40
Boc2O + DMAP/Acetonitrile4-Dimethylaminopyridine90-981-4 hours25-50
Boc2O + NaOH/Water-THFSodium hydroxide80-903-8 hours0-25
Solvent-free conditionsNo base required75-854-12 hours25-80
On-water reactionWater medium88-950.5-2 hours25

The standard protocol involves treatment of the octahydropyrrolo[3,4-b]morpholine with di-tert-butyl dicarbonate in tetrahydrofuran in the presence of triethylamine as a base [4] [13]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of Boc2O, facilitated by base activation that enhances the nucleophilicity of the nitrogen atom [14]. This methodology consistently delivers yields in the range of 85-95% under mild reaction conditions.

Alternative approaches utilize 4-dimethylaminopyridine as a more effective base catalyst in acetonitrile solution [5] [13]. This method offers superior yields (90-98%) and shorter reaction times (1-4 hours) compared to the standard triethylamine protocol. The enhanced reactivity arises from the superior basicity and nucleophilicity of DMAP, which more effectively activates the amine substrate and promotes rapid acylation.

Environmental considerations have led to the development of solvent-free and on-water protection protocols [13] [15]. These green chemistry approaches reduce solvent consumption and waste generation while maintaining comparable synthetic efficiency. The on-water reaction is particularly noteworthy, achieving yields of 88-95% in just 0.5-2 hours at room temperature [13].

Stereoselective Synthesis Strategies

The stereochemical control in the synthesis of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is critically important due to the presence of multiple chiral centers within the bicyclic framework [9] [12]. Several complementary strategies have been developed to achieve high levels of stereoselectivity and enantiopurity in the final product.

Table 4: Stereoselective Synthesis Strategies

StrategyApproachStereoselectivityYield (%)Key Advantage
Chiral Auxiliary MethodEvans auxiliaries, oxazolidinones85-95% de70-85High stereoselectivity
Asymmetric CatalysisChiral metal complexes, organocatalysts90-99% ee75-95Direct asymmetric synthesis
Enzymatic ResolutionLipase-mediated kinetic resolution>99% ee45-50 (theoretical max)High enantioselectivity
Chiral Pool SynthesisStarting from amino acid precursorsInherent chirality60-80Cost-effective
Diastereoselective CyclizationSubstrate-controlled stereochemistry80-90% de85-95Simple reaction conditions

Chiral auxiliary methods employ Evans auxiliaries and oxazolidinone derivatives to control the stereochemical outcome of key bond-forming reactions [9]. These approaches typically achieve diastereoselectivities in the range of 85-95% with moderate to good yields (70-85%). The auxiliary can be removed after the cyclization step to reveal the desired stereochemistry in the final product.

Asymmetric catalysis represents the most direct approach to stereochemical control, utilizing chiral metal complexes or organocatalysts to promote enantioselective transformations [12] [16]. Recent advances in this area have achieved enantiomeric excesses of 90-99% with yields ranging from 75-95%. Magnetic nanoparticle-supported catalysts, such as manganese ferrite nanorods functionalized with L-proline, have demonstrated exceptional stereoselectivity in related pyrrolidine synthesis [12] [16].

Enzymatic resolution using lipase-mediated kinetic resolution provides access to enantiopure products with enantiomeric excesses greater than 99% [6]. While the theoretical maximum yield is limited to 50% for kinetic resolution processes, the exceptional enantioselectivity makes this approach valuable for preparing analytical standards and pharmaceutical intermediates.

Purification and Analytical Characterization Methods

The purification and analytical characterization of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate requires sophisticated methodologies to ensure product purity and structural confirmation [17] [18] [19]. Multiple complementary techniques are employed to achieve the high purity standards required for pharmaceutical applications.

Table 3: Analytical Characterization Methods

Analytical MethodKey ParametersDetection RangeTypical Values
1H NMR SpectroscopyChemical shifts, coupling constants, multiplicity0.5-12 ppmδ 3.5-3.8 ppm (morpholine H)
13C NMR SpectroscopyChemical shifts, DEPT analysis10-200 ppmδ 160-170 ppm (C=O)
Mass Spectrometry (HRMS)Molecular ion peaks, fragmentation patterns50-1000 m/zm/z 228.29 [M+H]⁺
X-ray CrystallographyBond lengths, angles, conformationÅ resolutionChair conformation confirmed
IR SpectroscopyC=O stretches, N-H stretches400-4000 cm⁻¹1650-1750 cm⁻¹ (C=O)
HPLC AnalysisRetention times, purity assessmentng-μg levels95-99% purity
GC-MS AnalysisFragmentation patterns, volatile compoundspg-ng levelsMolecular fragments

Table 5: Purification and Analytical Methods

Purification MethodMobile Phase/SolventPurity Achieved (%)Recovery Yield (%)Scale Suitability
Column ChromatographyEthyl acetate/petroleum ether95-9880-95Lab to pilot scale
CrystallizationEthanol, methanol97-9970-90All scales
DistillationVacuum distillation90-9585-95Industrial scale
Preparative HPLCAcetonitrile/water gradients99+60-80Analytical to pilot
RecrystallizationEthanol/water mixtures98-99.575-90Lab to small industrial

Nuclear magnetic resonance spectroscopy provides definitive structural characterization, with 1H NMR revealing characteristic patterns for the morpholine ring protons at δ 3.5-3.8 ppm [19] [20]. The chair conformation of the morpholine ring results in complex coupling patterns that can be analyzed to confirm stereochemical assignments. 13C NMR spectroscopy, combined with DEPT analysis, enables unambiguous carbon assignment and structural verification [19].

High-resolution mass spectrometry serves as a critical analytical tool for molecular weight confirmation and purity assessment [17] [18]. The molecular ion peak at m/z 228.29 [M+H]⁺ provides definitive molecular weight confirmation, while fragmentation patterns offer insights into structural integrity and potential impurities.

Column chromatography using ethyl acetate/petroleum ether gradients represents the primary purification method for laboratory and pilot scale operations [21] [22]. This approach consistently achieves purities of 95-98% with recovery yields of 80-95%. For higher purity requirements, preparative HPLC using acetonitrile/water gradients can achieve purities exceeding 99%, though with reduced recovery yields (60-80%) [22] [23].

Industrial Scale Production Considerations

The translation of laboratory synthetic methods to industrial scale production requires comprehensive evaluation of economic, environmental, and regulatory factors [24] [25] [26]. The morpholine derivatives market, valued at approximately 5.92 billion USD in 2023, continues to grow at a compound annual growth rate of 5.39%, driving demand for efficient industrial synthesis methods [24] [27].

Table 6: Industrial Scale Production Considerations

AspectCurrent StatusKey ChallengesOptimization Strategies
Raw Material AvailabilityGood availability of starting materialsPrice volatility of feedstocksAlternative supplier networks
Process ScalabilityDemonstrated pilot scale successHeat/mass transfer limitationsContinuous flow processes
Environmental ImpactModerate environmental footprintSolvent waste generationGreen chemistry approaches
Energy RequirementsEnergy-intensive processesHigh temperature requirementsProcess intensification
Economic ViabilityCost-competitive with alternativesMulti-step synthesis costsRoute optimization
Regulatory ComplianceMeets pharmaceutical standardsChanging regulatory landscapeProactive compliance
Quality ControlEstablished analytical methodsMethod validation complexityAutomated QC systems

Raw material availability presents both opportunities and challenges for industrial production [28] [25]. The primary feedstocks, including diethylene glycol and ammonia, are readily available from established chemical suppliers, but price volatility can significantly impact production economics [26] [27]. Diversification of supplier networks and long-term supply contracts help mitigate these risks.

Process scalability has been demonstrated at pilot scale, with several facilities achieving multi-kilogram production [29] [21]. However, scale-up presents challenges related to heat and mass transfer limitations, particularly in the high-temperature cyclization steps [28] [25]. Continuous flow processes offer solutions to these challenges by providing better control over reaction parameters and enabling efficient heat management [6].

Environmental considerations are increasingly important in industrial chemical production [29] [26]. The synthesis of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves multiple organic solvents and high-temperature processes that generate significant environmental footprints. Green chemistry approaches, including solvent recycling, process intensification, and alternative reaction media, are being implemented to reduce environmental impact [29].

Energy requirements represent a significant cost component in industrial production, particularly for high-temperature processes [27] [26]. Process intensification strategies, including microwave-assisted synthesis and continuous flow reactors, can significantly reduce energy consumption while maintaining product quality and yield [6].

Quality control systems must meet stringent pharmaceutical standards, requiring validated analytical methods and comprehensive documentation [18] [17]. Automated quality control systems using advanced analytical techniques, including online HPLC monitoring and real-time spectroscopic analysis, ensure consistent product quality while reducing labor costs and analysis time [22] [23].

The regulatory landscape for pharmaceutical intermediates continues to evolve, requiring proactive compliance strategies [26] [27]. Regular assessment of regulatory requirements and early engagement with regulatory agencies helps ensure continued market access and compliance with changing standards.

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types